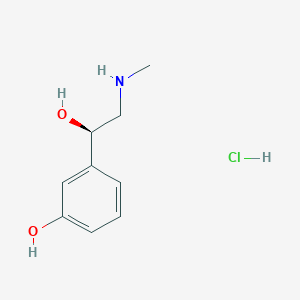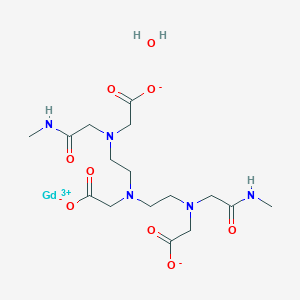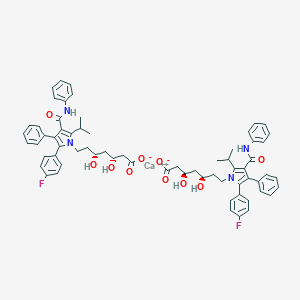
Ranitidine hydrochloride
描述
Ranitidine hydrochloride is a histamine H2-receptor antagonist that is widely used to reduce stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .
作用机制
Target of Action
Ranitidine hydrochloride primarily targets the histamine H2-receptors . These receptors are found in the gastric parietal cells, which are responsible for secreting gastric acid . By acting on these receptors, this compound can control the production of stomach acid .
Mode of Action
This compound is a competitive, reversible inhibitor of the action of histamine at the histamine H2-receptors . After a meal, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . This compound blocks the action of histamine, thereby reducing the secretion of gastric acid .
Biochemical Pathways
The biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the action of histamine at the H2 receptors, this compound decreases gastric acid secretion . This results in a reduction in gastric volume and hydrogen ion concentration .
Pharmacokinetics
This compound is absorbed very rapidly after intramuscular injection . The bioavailability of this compound is approximately 50%-60% due to hepatic metabolism . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired renal or hepatic function . It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment .
Result of Action
The primary result of this compound’s action is the reduction of stomach acid production . This helps to prevent and treat gastric-acid associated conditions, including ulcers . It has been used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these can influence the drug’s clearance .
生化分析
Biochemical Properties
Ranitidine hydrochloride plays a significant role in biochemical reactions. It works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach . This ability to decrease gastric acid secretion makes it effective in preventing and treating gastric-acid associated conditions, including ulcers .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by reducing the amount of acid your stomach produces . This reduction in stomach acid can prevent and treat ulcers in the stomach and intestines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, acute ingestions of up to 18 grams orally were followed by temporary adverse effects similar to the normal adverse effects of this drug, including tachycardia, bradycardia, dizziness, diarrhea, nausea, and vomiting .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in dogs and cats, rare side effects such as mild diarrhea, nausea, vomiting, and mental confusion have been reported . In case of overdose or an adverse reaction to the medication, immediate veterinary attention is recommended .
Metabolic Pathways
This compound is involved in metabolic pathways that decrease gastric acid secretion . The N-oxide is the principal metabolite in the urine, accounting for less than 4% of the dose. Other metabolites include the S-oxide (1%) and desmethyl ranitidine (1%) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The principal route of excretion is the urine, with approximately 30% of the orally administered dose collected in the urine as unchanged drug in 24 hours .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric parietal cells where it exerts its effects . It works by inhibiting the stimulation of these cells, leading to a reduction in gastric acid secretion .
准备方法
Synthetic Routes and Reaction Conditions
Ranitidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of dimethylaminomethylfurfurylthioethylamine with nitromethane, followed by reduction and subsequent reaction with formaldehyde and dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and crystallization to obtain the final product .
化学反应分析
Types of Reactions
Ranitidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ranitidine can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in ranitidine can be reduced to an amine.
Substitution: Ranitidine can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of ranitidine .
科学研究应用
Ranitidine hydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Cimetidine: Another H2-receptor antagonist, but with a shorter duration of action and more drug interactions.
Famotidine: Similar to ranitidine but with a longer duration of action and fewer side effects.
Uniqueness
Ranitidine hydrochloride is unique in its balance of efficacy, duration of action, and safety profile. It has fewer drug interactions compared to cimetidine and a more favorable side effect profile compared to famotidine .
属性
CAS 编号 |
66357-59-3 |
|---|---|
分子式 |
C13H23ClN4O3S |
分子量 |
350.87 g/mol |
IUPAC 名称 |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; |
InChI 键 |
GGWBHVILAJZWKJ-KJEVSKRMSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
手性 SMILES |
[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
规范 SMILES |
[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
外观 |
Solid powder |
颜色/形态 |
SOLID |
熔点 |
69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |
Key on ui other cas no. |
71130-06-8 66357-59-3 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 98% |
相关CAS编号 |
66357-35-5 (Parent) |
溶解度 |
soluble in water Water soluble |
同义词 |
AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















